molecular formula C12H13F2N3O B11750281 2-(4-{[(2,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(4-{[(2,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11750281
M. Wt: 253.25 g/mol
InChI Key: FIRMKSLGBQLEPA-UHFFFAOYSA-N
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Description

2-(4-{[(2,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound that features a pyrazole ring substituted with a 2,5-difluorophenylmethylamino group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(2,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with 2,5-Difluorophenylmethylamine: The pyrazole ring is then reacted with 2,5-difluorophenylmethylamine in the presence of a suitable catalyst, such as palladium on carbon, to form the desired substitution.

    Introduction of the Ethan-1-ol Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(2,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrazole ring or the difluorophenylmethylamino group.

    Substitution: The ethan-1-ol group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkoxides or carboxylates can be employed in the presence of a suitable base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-(4-{[(2,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[(2,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit strong hydrophobic interactions with catalytic residues in certain enzymes, leading to inhibition of their activity . This compound’s binding affinity and specificity are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(2,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the difluorophenylmethylamino group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C12H13F2N3O

Molecular Weight

253.25 g/mol

IUPAC Name

2-[4-[(2,5-difluorophenyl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C12H13F2N3O/c13-10-1-2-12(14)9(5-10)6-15-11-7-16-17(8-11)3-4-18/h1-2,5,7-8,15,18H,3-4,6H2

InChI Key

FIRMKSLGBQLEPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CNC2=CN(N=C2)CCO)F

Origin of Product

United States

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